Menaquinone-9 is a natural product found in Streptomyces roseicoloratus, Streptomyces sporangiiformans, and other organisms with data available.
Menaquinone-9
CAS No.: 523-39-7
Cat. No.: VC21345725
Molecular Formula: C56H80O2
Molecular Weight: 785.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 523-39-7 |
---|---|
Molecular Formula | C56H80O2 |
Molecular Weight | 785.2 g/mol |
IUPAC Name | 2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione |
Standard InChI | InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+ |
Standard InChI Key | WCRXHNIUHQUASO-UVZVDVBNSA-N |
Isomeric SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Chemical Properties of Menaquinone-9
Molecular Structure and Identification
Menaquinone-9 possesses a naphthoquinone ring structure common to all vitamin K forms, but with a distinctive side chain of nine isoprenoid units . The molecular formula of Menaquinone-9 is C56H80O2, corresponding to a molecular weight of 785.23 g/mol . Its CAS registry number is 523-39-7, providing a unique identifier for this specific chemical compound .
The compound appears as a light yellow to yellow solid at room temperature and exhibits certain characteristic physical properties, including sensitivity to light and temperature variations . The systematic structuring of menaquinones involves a "quinone" ring with repeating isoprene units in the side chain, with the number of these units indicated in the name (MK-9 having nine such units) .
Physical and Chemical Characteristics
Menaquinone-9 demonstrates specific physical properties that influence its stability, handling, and biological activity. The following table presents the key physical and chemical characteristics of the compound:
Property | Value |
---|---|
Melting point | 60-61°C |
Boiling point | 807.6±65.0°C (Predicted) |
Density | 0.949 |
Physical form | Solid |
Color | Light Yellow to Yellow |
Stability | Light Sensitive, Temperature Sensitive |
Solubility | Slightly soluble in Benzene, Chloroform, and Ethyl Acetate |
Storage condition | Amber Vial, -20°C Freezer |
FDA UNII | Z3YR8XD3W8 |
These properties indicate that Menaquinone-9 requires careful handling and storage to maintain its integrity, particularly protection from light exposure and temperature fluctuations . Its limited solubility in common organic solvents presents challenges for formulation and administration in research and clinical applications.
Biological Functions and Mechanisms
Role in Vitamin K-Dependent Processes
Menaquinone-9, like other vitamin K forms, serves as a cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the conversion of glutamic acid residues to γ-carboxy glutamic acid in vitamin K-dependent proteins . This carboxylation process is essential for the activation and proper functioning of several important proteins, including those involved in blood coagulation, bone metabolism, and vascular health.
The mechanism of action for Menaquinone-9 follows the same general pathway as other vitamin K forms, involving the recycling of vitamin K from its epoxide metabolite (KO) to enable repeated cycles of protein carboxylation . This recycling mechanism is critical for maintaining adequate vitamin K activity in tissues, particularly under conditions of limited dietary intake.
In bacterial systems, Menaquinone-9 has been identified as a component of electron transport chains, particularly in nitrate reductase systems where it facilitates electron transfer processes essential for bacterial energy metabolism . This function highlights the evolutionary conservation of quinone structures in biological electron transport systems across diverse organisms.
Relationship to Other Vitamin K Forms
While there are multiple forms of vitamin K, most research has historically focused on phylloquinone (K1) found in plants and its metabolite menaquinone-4 (MK-4) . Menaquinone-9 represents one of the longer-chain menaquinones produced by bacteria, with potentially distinct biological activities compared to shorter-chain forms.
Recent research has demonstrated that Menaquinone-9 can serve as a precursor to MK-4 in animal tissues, with studies showing that 63-67% of skeletal MK-4 in mice fed high-dose MK-9 was derived from dietary MK-9 supplementation . This metabolic conversion suggests a potential indirect role for MK-9 in processes typically associated with MK-4, such as bone metabolism.
Sources and Synthesis of Menaquinone-9
Bacterial Production
Menaquinone-9 is primarily a bacterial product, with various bacterial species capable of synthesizing this compound as part of their metabolic processes. It has been identified as a metabolite of Escherichia coli and is classified as having a role as an Escherichia coli metabolite . The bacterial synthesis of menaquinones involves complex biochemical pathways that differ from those found in plants and animals.
Applications and Clinical Significance
Research Applications
Menaquinone-9 continues to be an important compound in research settings, particularly for investigations into vitamin K metabolism, bacterial energy production pathways, and the complex interrelationships between different vitamin K forms. The use of labeled compounds, such as deuterium-labeled MK-9, provides valuable tools for tracing metabolic pathways and understanding how these compounds are processed and utilized in biological systems .
Research on Menaquinone-9 contributes to the broader understanding of vitamin K biology, which has expanded significantly beyond the initial identification of these compounds as coagulation factors. The discovery of multiple vitamin K-dependent proteins in diverse tissues highlights the wide-ranging physiological significance of these compounds and underscores the importance of continued research into their specific mechanisms and potential applications.
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